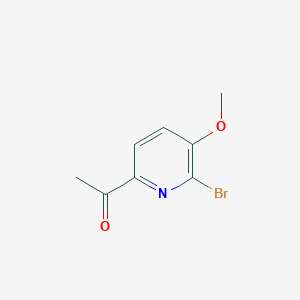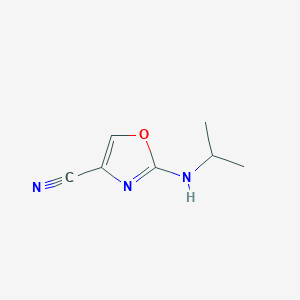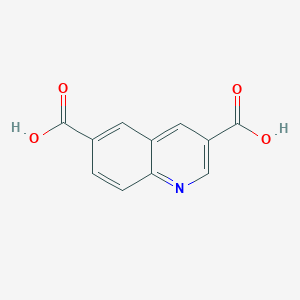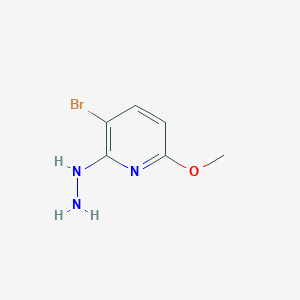
3-Bromo-2-hydrazinyl-6-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-hydrazinyl-6-methoxypyridine is a chemical compound with the molecular formula C6H8BrN3O It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-hydrazinyl-6-methoxypyridine typically involves the bromination of 2-methoxypyridine followed by the introduction of a hydrazinyl group. The reaction conditions often require the use of bromine or a brominating agent and a suitable solvent. The hydrazinyl group can be introduced using hydrazine or its derivatives under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This would include considerations for reaction time, temperature, and the use of catalysts to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-hydrazinyl-6-methoxypyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromine or hydrazinyl groups to other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridines .
Applications De Recherche Scientifique
3-Bromo-2-hydrazinyl-6-methoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-hydrazinyl-6-methoxypyridine involves its interaction with specific molecular targets. The bromine and hydrazinyl groups can participate in various biochemical pathways, potentially inhibiting or modifying the activity of enzymes and other proteins. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with nucleophilic sites in biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-methoxypyridine: Similar in structure but lacks the hydrazinyl group.
2-Bromo-6-methylpyridine: Another bromopyridine derivative with different substituents.
3-Bromo-6-hydrazinyl-2-methoxypyridine: A closely related compound with slight variations in the position of substituents.
Uniqueness
3-Bromo-2-hydrazinyl-6-methoxypyridine is unique due to the presence of both bromine and hydrazinyl groups on the pyridine ring
Propriétés
Formule moléculaire |
C6H8BrN3O |
|---|---|
Poids moléculaire |
218.05 g/mol |
Nom IUPAC |
(3-bromo-6-methoxypyridin-2-yl)hydrazine |
InChI |
InChI=1S/C6H8BrN3O/c1-11-5-3-2-4(7)6(9-5)10-8/h2-3H,8H2,1H3,(H,9,10) |
Clé InChI |
FODGWEBZKZZUPU-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=C(C=C1)Br)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


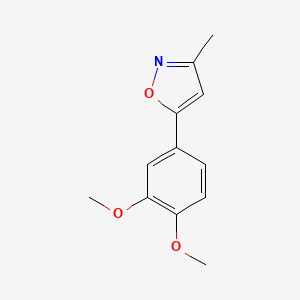
![1'-Tert-butyl 4-methyl spiro[chromene-2,4'-piperidine]-1',4-dicarboxylate](/img/structure/B13669926.png)

